

2-Bromo-3-methyl-2-butenoic Acid: A Technical Review

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Compound of Interest

Compound Name: 2-Bromo-3-methyl-2-butenoic acid

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This in-depth technical guide provides a comprehensive review of the current literature on **2-Bromo-3-methyl-2-butenoic acid**, also known as 2-bromosenecioic acid. This document collates available information on its synthesis, chemical properties, and potential biological significance, with a focus on experimental details and quantitative data to support further research and development.

Chemical Properties and Characterization

2-Bromo-3-methyl-2-butenoic acid is a halogenated derivative of 3-methyl-2-butenoic acid (senecioic acid). Its chemical structure is characterized by a carboxylic acid moiety and a bromo-substituted double bond.

Table 1: Physicochemical Properties of **2-Bromo-3-methyl-2-butenoic Acid** and Related Compounds



Property	2-Bromo-3-methyl- 2-butenoic acid	3-methyl-2- butenoic acid	2-Bromo-3- methylbutyric acid
Molecular Formula	C5H7BrO2	C5H8O2[1]	C5H9BrO2
Molecular Weight	179.01 g/mol	100.12 g/mol [1]	181.03 g/mol
Appearance	White to beige crystalline powder or chunks	White prism-shape crystals[1]	Solid
Melting Point		65-70 °C[1]	39-42 °C
Boiling Point		194-195 °C[1]	124-126 °C at 20 mmHg
Solubility		Soluble in water and methanol[1]	Very slightly soluble in water; soluble in alcohol and diethyl ether

Note: Data for **2-Bromo-3-methyl-2-butenoic acid** is limited. Properties of related compounds are provided for comparison.

A key study has confirmed the molecular structure of **2-bromo-3-methyl-2-butenoic acid** through X-ray crystallography. The compound crystallizes in the space group P1, with molecules forming centrosymmetric hydrogen-bonded dimers. The bromine and carbon atoms lie nearly in a plane, which forms a dihedral angle of 30.0(1) degrees with the carboxyl group plane.

Synthesis and Experimental Protocols

While a definitive, optimized synthesis protocol for **2-Bromo-3-methyl-2-butenoic acid** is not extensively detailed in the available literature, a plausible synthetic route is the bromination of its precursor, 3-methyl-2-butenoic acid (also known as 3,3-dimethylacrylic acid or senecioic acid). Several methods for the synthesis of 3-methyl-2-butenoic acid itself have been reported, including the oxidation of mesityl oxide with sodium hypochlorite and the condensation of acetone with malonic acid or a bromoacetic ester.[2][3]



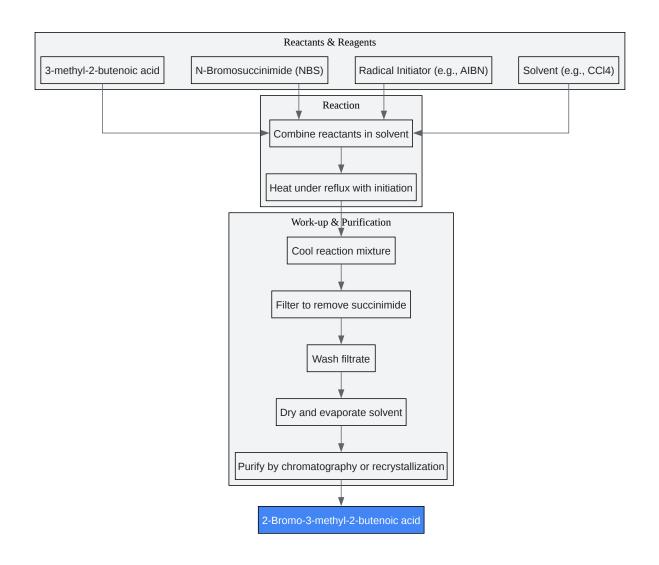
One potential method for the subsequent bromination is allylic bromination, which would target the methyl groups adjacent to the double bond. This type of reaction is often carried out using N-bromosuccinimide (NBS) with a radical initiator.

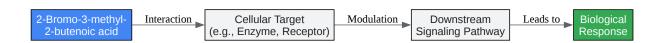
Hypothetical Experimental Protocol: Allylic Bromination of 3-methyl-2-butenoic acid

This protocol is based on general procedures for allylic bromination and would require optimization for this specific substrate.

Workflow for Hypothetical Synthesis









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